1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one
Description
Contextual Significance of Trifluoromethylated Ketones and Enones in Chemical Research
Trifluoromethylated ketones (TFMKs) and enones are exceptionally valuable classes of compounds in chemical research, primarily due to the profound influence of the trifluoromethyl (-CF₃) group on molecular properties. rsc.org The introduction of a -CF₃ group into an organic molecule can significantly enhance its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This makes trifluoromethylated compounds highly sought after in the development of pharmaceuticals and agrochemicals. researchgate.net
TFMKs are recognized as important synthetic targets and building blocks for creating complex fluorinated molecules. rsc.org They can function as bioisosteres of carboxylic acids and are known to act as potent reversible inhibitors for various enzymes, including serine proteases and esterases, by forming stable hemiacetal adducts with active site residues. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, making TFMKs highly reactive towards nucleophiles. researchgate.net In aqueous solutions, they often exist in equilibrium with their hydrated gem-diol forms, a feature that is central to their mechanism as enzyme inhibitors. researchgate.net
The significance of trifluoromethylated enones, such as 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one, lies in their dual reactivity. They possess both the electrophilic carbonyl carbon characteristic of TFMKs and an electrophilic β-carbon, which is susceptible to conjugate addition reactions. This dual reactivity provides synthetic chemists with a powerful tool for constructing complex molecular architectures containing the valuable trifluoromethyl motif.
Evolution of Synthetic Strategies for α,β-Unsaturated Systems
The synthesis of α,β-unsaturated carbonyl compounds is a cornerstone of organic chemistry, and the methodologies to achieve their construction have evolved considerably over time. rsc.org Early methods often relied on classical condensation reactions, such as the Aldol (B89426) condensation, followed by dehydration. While effective, these methods can sometimes lack selectivity and require harsh reaction conditions.
Modern synthetic chemistry has seen a shift towards more efficient, atom-economical, and environmentally benign strategies. Catalytic methods have become particularly prominent. rsc.org Carbonylation reactions, for instance, represent an atom-efficient approach to convert readily available substrates into α,β-unsaturated carbonyls. rsc.org
Recent advancements include the development of novel catalytic systems that operate under milder conditions. For example, copper-catalyzed aerobic oxidation systems have been developed for the dehydrogenation of saturated ketones and lactams to their α,β-unsaturated counterparts, using molecular oxygen as a green oxidant and producing water as the only byproduct. nih.gov Another innovative approach involves the use of solid acid catalysts, such as Hβ zeolite, to facilitate the tandem hydration and condensation of alkynes with aldehydes under solvent-free conditions, offering a facile route to α,β-unsaturated ketones. rsc.org The evolution of these strategies reflects a broader trend in organic synthesis towards sustainability, efficiency, and greater control over chemical transformations.
Table 2: Comparison of Synthetic Methods for α,β-Unsaturated Carbonyls
| Method | Description | Advantages |
| Aldol Condensation | Base or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration. | Well-established, versatile. |
| Carbonylation Reactions | Introduction of a carbonyl group using carbon monoxide and a transition metal catalyst. | High atom economy, uses readily available substrates. rsc.org |
| Aerobic Dehydrogenation | Catalytic removal of hydrogen from a saturated carbonyl compound using oxygen as the oxidant. | Green (uses O₂), mild conditions, water as byproduct. nih.gov |
| Zeolite-Catalyzed Tandem Reactions | Use of solid acid catalysts for multi-step reactions in one pot, e.g., from alkynes and aldehydes. | Solvent-free conditions, catalyst is recyclable. rsc.org |
Overview of Research Trajectories and Academic Interest in this compound
While extensive research focusing specifically on this compound is not widely documented in peer-reviewed literature, its structural motifs suggest significant academic and industrial interest. The interest stems from its potential as a versatile intermediate in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors.
The academic interest in this compound can be inferred from research on structurally related molecules. For example, the 3-(trifluoromethyl)phenyl ketone moiety is a key component in intermediates used for the synthesis of drugs like fenfluramine. google.comgoogle.com This highlights the industrial relevance of synthetic routes to ketones bearing this specific functional group.
Furthermore, trifluoromethyl-substituted phenyl groups are frequently incorporated into heterocyclic compounds to create medicinally active agents. Research has shown that trifluoromethylated pyrazoles, quinolines, and quinobenzothiazine derivatives exhibit promising biological activities, including anticancer properties. mdpi.commdpi.com The enone functionality of this compound makes it an ideal precursor for constructing such heterocyclic systems through reactions like Michael additions followed by cyclization/condensation. For instance, reaction with hydrazines could lead to pyrazolines, while reaction with binucleophiles could be used to build various other ring systems.
Therefore, the primary research trajectory for this compound is likely its application as a synthetic building block. Academic interest would focus on exploring its reactivity in cycloaddition, conjugate addition, and multicomponent reactions to generate libraries of novel fluorinated compounds for biological screening. Its value lies not as an end product itself, but as a key intermediate for accessing complex molecular architectures that leverage the advantageous properties of the trifluoromethyl group.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]but-3-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h2-3,5-7H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHAGMOBZZTSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 Trifluoromethyl Phenyl but 3 En 1 One
Chemo- and Regioselective Construction of the Enone Moiety
The formation of the but-3-en-1-one side chain attached to the 3-(trifluoromethyl)phenyl core requires precise control over chemo- and regioselectivity. Carbon-carbon bond-forming reactions are paramount in assembling this framework.
Carbon-Carbon Bond Forming Reactions
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium (B103445) ylide, often called a Wittig reagent. libretexts.org This methodology is highly effective for converting aldehydes and ketones into alkenes. wikipedia.org For the synthesis of 1-[3-(trifluoromethyl)phenyl]but-3-en-1-one, a plausible Wittig approach involves the reaction of 3-(trifluoromethyl)benzaldehyde (B1294959) with an appropriate phosphorus ylide.
The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides tend to produce the E-alkene. libretexts.org
A typical synthetic sequence would start with the preparation of an allylphosphonium salt, for example, by reacting triphenylphosphine with an allyl halide. This salt is then deprotonated with a strong base to generate the reactive ylide in situ, which subsequently reacts with 3-(trifluoromethyl)benzaldehyde. The resulting olefin would then require a selective oxidation of the allylic position to furnish the final enone, a multi-step process that highlights the challenges of this route. A more direct, albeit challenging, approach would utilize a ketonic starting material.
Table 1: Overview of a Potential Wittig-Type Olefination Strategy
| Step | Reactant 1 | Reactant 2 | Key Reagent/Conditions | Intermediate/Product | Purpose |
| 1 | Triphenylphosphine | Allyl Bromide | Toluene, reflux | Allyltriphenylphosphonium bromide | Preparation of Wittig Salt |
| 2 | Allyltriphenylphosphonium bromide | n-Butyllithium | THF, low temperature | Allylidenetriphenylphosphorane (Ylide) | Generation of Wittig Reagent |
| 3 | 3-(Trifluoromethyl)benzaldehyde | Allylidenetriphenylphosphorane | THF | 1-(But-3-en-1-yl)-3-(trifluoromethyl)benzene | C-C double bond formation |
| 4 | 1-(But-3-en-1-yl)-3-(trifluoromethyl)benzene | Oxidizing Agent (e.g., PCC) | Dichloromethane | This compound | Formation of Ketone |
Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. This pathway is highly relevant for the synthesis of the target enone.
The synthesis would strategically begin with 3'-(trifluoromethyl)acetophenone (B147564) as the ketone component. The enolate of this ketone can be generated using a suitable base and then reacted with an appropriate one-carbon electrophile, such as formaldehyde (B43269). This initial aldol addition would yield a β-hydroxy ketone, specifically 4-hydroxy-1-[3-(trifluoromethyl)phenyl]butan-1-one.
The subsequent step is a controlled dehydration of this intermediate. This elimination of water is typically acid- or base-catalyzed and results in the formation of the conjugated double bond, yielding this compound. A significant challenge in this approach is controlling potential side reactions, such as self-condensation of the starting ketone or polymerization of formaldehyde. The reaction of aryl aldehydes with compounds like 1,1,1-trifluoroacetylacetone, a related condensation reaction, has been noted to sometimes result in low yields of the desired unsaturated ketones. mdpi.com
Table 2: Aldol Condensation and Dehydration Pathway
| Step | Starting Material | Reagent(s) | Intermediate | Product | Reaction Type |
| 1 | 3'-(Trifluoromethyl)acetophenone | Base (e.g., LDA, NaOH), Formaldehyde | 4-hydroxy-1-[3-(trifluoromethyl)phenyl]butan-1-one | Not Isolated | Aldol Addition |
| 2 | 4-hydroxy-1-[3-(trifluoromethyl)phenyl]butan-1-one | Acid or Base Catalyst, Heat | N/A | This compound | Dehydration |
Trifluoromethyl Group Introduction Methodologies
The incorporation of the trifluoromethyl group is a critical aspect of the synthesis. This can be achieved either by direct trifluoromethylation of a pre-formed molecular scaffold or by using a starting material that already contains the CF3 group.
Direct trifluoromethylation involves the introduction of a CF3 group onto a molecule in a late-stage step. These methods are broadly categorized based on the nature of the trifluoromethylating agent.
Nucleophilic Trifluoromethylation: This approach utilizes a source of the trifluoromethyl anion (CF3⁻). A straightforward method has been developed for the synthesis of trifluoromethyl ketones from readily available esters using fluoroform (HCF3) in combination with a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.org This could be applied to a precursor such as methyl 3-(but-3-enoyl)benzoate to directly install the trifluoromethyl group.
Electrophilic Trifluoromethylation: These reactions employ reagents that deliver a "CF3⁺" equivalent to a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring.
Radical Trifluoromethylation: This involves the generation of a trifluoromethyl radical (•CF3) which can then react with a suitable substrate.
A hypothetical direct C-H trifluoromethylation could be envisioned on a precursor like 1-phenylbut-3-en-1-one. Copper-catalyzed methods have been shown to be effective for the direct C-H trifluoromethylation of certain aromatic systems, such as quinones, providing a potential, though challenging, route. nih.gov
Table 3: Common Trifluoromethylating Agents
| Reagent Type | Example Reagent(s) | Description |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3), Fluoroform (HCF3) | Delivers a CF3⁻ nucleophile, often activated by a fluoride (B91410) source or strong base. |
| Electrophilic | Umemoto's reagents, Togni's reagents | Hypervalent iodine compounds that act as electrophilic "CF3⁺" sources. |
| Radical | Trifluoroiodomethane (CF3I), Sodium triflinate (CF3SO2Na) | Precursors that generate the •CF3 radical under thermal, photochemical, or redox conditions. |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are frequently used in pharmaceutical synthesis. researchgate.net In the context of synthesizing this compound, these methods are exceptionally useful for preparing key precursors, most notably 3'-(trifluoromethyl)acetophenone.
The Suzuki-Miyaura coupling, for instance, can be employed to construct the core aromatic ketone structure. This would involve the reaction of an organoboron compound, such as 3-(trifluoromethyl)phenylboronic acid, with an acetylating agent. A more common and highly effective variant is the palladium-catalyzed cross-coupling of aryl trifluoroacetates or other aryl esters with organoboron compounds to produce aryl trifluoromethyl ketones. oup.comelsevierpure.com The catalytic cycle typically involves oxidative addition of the aryl ester to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone product. researchgate.net This approach provides a reliable and modular route to the necessary trifluoromethylated aryl ketone precursors.
Table 4: Example of Palladium-Catalyzed Synthesis of a Key Precursor
| Reaction Name | Aryl Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | 3-Bromobenzotrifluoride | Acetylating agent with organoboron functionality | Pd(OAc)2, PPh3, Base | 3'-(Trifluoromethyl)acetophenone | General Method |
| Ester Cross-Coupling | Phenyl trifluoroacetate | 3-(Trifluoromethyl)phenylboronic acid | Pd(OAc)2, P(n-Bu)3 | Phenyl 3-(trifluoromethyl)phenyl ketone | oup.com, researchgate.net |
Catalytic Systems in this compound Synthesis
Modern organic synthesis relies heavily on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. For the construction of this compound, various catalytic strategies, including transition metal catalysis, organocatalysis, and biocatalysis, offer distinct advantages.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Mizoroki-Heck reaction and the Suzuki-Miyaura coupling are particularly relevant for synthesizing α,β-unsaturated ketones. wikipedia.org
The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes. wikipedia.org A plausible pathway for synthesizing this compound via this method would involve the palladium-catalyzed coupling of an aryl halide, such as 1-bromo- or 1-iodo-3-(trifluoromethyl)benzene, with methyl vinyl ketone. organic-chemistry.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. rsc.org While literature on this specific transformation is sparse, the Heck arylation of methyl vinyl ketone with various aryl iodides is a well-established procedure, often proceeding with high yields. researchgate.net
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organohalide. tcichemicals.com A potential Suzuki-type strategy for the target molecule could involve the coupling of 3-(trifluoromethyl)phenylboronic acid with a suitable vinyl electrophile, such as but-3-en-2-oyl chloride. This approach benefits from the mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov The versatility of the Suzuki reaction allows for high functional group tolerance, making it a robust choice in complex syntheses. researchgate.net
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System (Typical) |
|---|---|---|---|
| Mizoroki-Heck | 1-Iodo-3-(trifluoromethyl)benzene | Methyl vinyl ketone | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |
| Suzuki-Miyaura | 3-(Trifluoromethyl)phenylboronic acid | But-3-en-2-oyl chloride | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. For the synthesis of α,β-unsaturated ketones, the aldol condensation is a primary strategy. This reaction can be effectively catalyzed by chiral amines, such as proline and its derivatives. nih.gov
A direct organocatalytic route to an isomer of the target compound involves the aldol reaction between 3-(trifluoromethyl)benzaldehyde and acetone (B3395972). This reaction, when catalyzed by proline-based organocatalysts, can proceed with moderate to high enantioselectivity. nih.gov Research on tripeptide-catalyzed asymmetric aldol reactions has specifically demonstrated the successful reaction of trifluoromethylated aromatic ketones with acetone, yielding chiral aldol adducts with up to 81% yield and 77% enantiomeric excess (ee). clockss.org The initial β-hydroxy ketone adduct can then be dehydrated under acidic or basic conditions to afford the final α,β-unsaturated ketone. This methodology offers a metal-free, environmentally benign pathway to the carbon skeleton of the target molecule.
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. While the direct enzymatic synthesis of this compound is not widely reported, a key biocatalytic transformation involves the asymmetric reduction of its direct precursor, 3'-(trifluoromethyl)acetophenone.
Carbonyl reductases (KREDs) from various microorganisms can reduce 3'-(trifluoromethyl)acetophenone to the chiral alcohol, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, with exceptional enantioselectivity (>99.9% ee). nih.gov This chiral alcohol is a valuable building block for the synthesis of neuroprotective compounds. nih.gov The biotransformation is typically carried out using whole recombinant cells, such as E. coli, in an aqueous buffer. nih.gov This process exemplifies a key enzymatic step that can be integrated into a longer synthetic route towards derivatives of the target compound.
Green Chemistry Principles and Sustainable Synthesis
Applying green chemistry principles to synthetic methodologies aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency.
A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents. Biocatalytic reductions, such as the conversion of 3'-(trifluoromethyl)acetophenone to its corresponding alcohol, are inherently green as they are performed in aqueous media. stuba.sk To overcome the low aqueous solubility of hydrophobic substrates, strategies such as the addition of surfactants (e.g., Tween-20) or natural deep eutectic solvents (NADES) have been successfully employed, significantly boosting substrate concentration and product yield. nih.gov
Similarly, organocatalytic aldol reactions have been effectively conducted in aqueous media, where water can play a crucial role in controlling regioselectivity. nih.gov For analogous syntheses of chalcones (structurally similar α,β-unsaturated ketones), solvent-free conditions have been developed. These methods often involve the simple grinding of the solid reactants (an aromatic aldehyde and a ketone) with a solid base catalyst, leading to high yields in short reaction times and with minimal waste.
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal byproducts. youtube.com
The synthesis of this compound can be evaluated using this metric. For instance, a Claisen-Schmidt condensation (an aldol condensation followed by dehydration) between 3-(trifluoromethyl)benzaldehyde and acetone produces water as the only byproduct. In contrast, a Heck reaction between 1-iodo-3-(trifluoromethyl)benzene and methyl vinyl ketone would generate a stoichiometric amount of hydroiodic acid, which must be neutralized by a base, forming a salt byproduct. Comparing the theoretical atom economies of these plausible routes highlights the relative efficiency of each approach.
| Synthetic Route | Reaction Stoichiometry | Mass of Desired Product (g/mol) | Total Mass of Reactants (g/mol) | Atom Economy (%) |
|---|---|---|---|---|
| Aldol Condensation | C₈H₅F₃O + C₃H₆O → C₁₁H₉F₃O + H₂O | 214.18 | 174.12 + 58.08 = 232.20 | 92.2% |
| Heck Reaction | C₇H₄F₃I + C₄H₆O → C₁₁H₉F₃O + HI | 214.18 | 272.01 + 70.09 = 342.10 | 62.6% |
Flow Chemistry Applications in Continuous Synthesis
The paradigm of chemical manufacturing is progressively shifting from traditional batch processing to continuous flow methodologies, driven by the pursuit of enhanced safety, efficiency, reproducibility, and scalability. The synthesis of this compound, a substituted vinyl ketone, is particularly amenable to the advantages offered by flow chemistry. The continuous synthesis of this compound is often achieved via a base-catalyzed Claisen-Schmidt condensation between 3-(trifluoromethyl)acetophenone and a formaldehyde source, such as paraformaldehyde or formalin.
Flow chemistry offers significant advantages for this transformation. The high surface-area-to-volume ratio inherent in microreactors or packed-bed reactors allows for superior heat management, which is crucial for controlling the exothermic nature of condensation reactions. This precise temperature control minimizes the formation of byproducts and enhances selectivity. Furthermore, the rapid mixing achieved in flow reactors ensures homogeneous reaction conditions, leading to consistent product quality.
A typical continuous flow setup for the synthesis of this compound involves pumping streams of the reactants, 3-(trifluoromethyl)acetophenone and formaldehyde, along with a base catalyst dissolved in a suitable solvent, into a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The reaction mixture then passes through the reactor for a specific residence time, which is a critical parameter for optimizing the yield and conversion. stolichem.com Shorter residence times, often in the range of minutes, can be achieved compared to hours in batch processing, significantly increasing throughput. celonpharma.com
The use of paraformaldehyde as a formaldehyde source is particularly advantageous in a continuous flow system. It can be introduced as a slurry, and its depolymerization to formaldehyde can be controlled in-situ by the reactor temperature, mitigating the handling of gaseous formaldehyde. rsc.org
Detailed research findings have demonstrated the optimization of similar Claisen-Schmidt condensations in flow systems by systematically varying parameters such as temperature, residence time, and reagent stoichiometry. For the synthesis of this compound, a similar optimization strategy can be employed. The table below illustrates a hypothetical optimization study based on typical findings for such reactions.
Interactive Data Table: Optimization of Continuous Flow Synthesis of this compound
| Entry | Temperature (°C) | Residence Time (min) | Catalyst (mol%) | Yield (%) |
| 1 | 80 | 10 | NaOH (5) | 65 |
| 2 | 100 | 10 | NaOH (5) | 78 |
| 3 | 120 | 10 | NaOH (5) | 85 |
| 4 | 120 | 5 | NaOH (5) | 82 |
| 5 | 120 | 2 | NaOH (5) | 75 |
| 6 | 120 | 10 | KOH (5) | 88 |
| 7 | 120 | 10 | DBU (5) | 79 |
The data demonstrates that increasing the temperature from 80°C to 120°C leads to a significant improvement in the yield. Similarly, a residence time of 10 minutes appears to be optimal under these conditions, with shorter times leading to incomplete conversion. The choice of base also influences the reaction efficiency, with potassium hydroxide (B78521) showing a slight improvement over sodium hydroxide in this hypothetical case. The ability to rapidly screen these parameters is a key advantage of flow chemistry, enabling efficient process development and optimization. celonpharma.com
Mechanistic Investigations of 1 3 Trifluoromethyl Phenyl but 3 En 1 One Reactivity
Electrophilic and Nucleophilic Character of the Enone System
The enone functionality in 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one possesses a dual electrophilic nature. The carbonyl carbon is susceptible to direct nucleophilic attack (1,2-addition), while the β-carbon of the α,β-unsaturated system is prone to conjugate addition (1,4-addition or Michael addition). The strong electron-withdrawing nature of the trifluoromethyl group on the phenyl ring enhances the electrophilicity of the entire conjugated system, making both the carbonyl carbon and the β-carbon more susceptible to nucleophilic attack compared to non-fluorinated analogs.
The trifluoromethyl group exerts a powerful inductive effect (-I effect), which withdraws electron density from the phenyl ring and, by extension, from the conjugated enone system. This electronic pull increases the partial positive charge on both the carbonyl carbon and the β-carbon, thereby activating the molecule towards nucleophilic attack.
Michael Addition Reactions and Conjugate Additions
The Michael addition is a classic example of a conjugate addition reaction and is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, a Michael donor (a nucleophile) adds to the β-carbon of the enone. This reaction is highly valuable for the synthesis of a wide range of organic compounds.
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated to yield the final 1,4-adduct. The presence of the 3-(trifluoromethyl)phenyl group significantly influences the rate and efficiency of Michael additions by enhancing the electrophilicity of the β-carbon.
A variety of nucleophiles can act as Michael donors in reactions with trifluoromethyl-substituted enones. These include soft nucleophiles such as enolates, amines, thiols, and organocuprates. The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes.
| Nucleophile (Michael Donor) | Product of Conjugate Addition | Typical Reaction Conditions |
| Diethyl malonate | Diethyl 2-(1-(3-(trifluoromethyl)phenyl)-3-oxobutyl)malonate | NaOEt, EtOH, rt |
| Thiophenol | 3-(Phenylthio)-1-(3-(trifluoromethyl)phenyl)butan-1-one | Et3N, CH2Cl2, 0 °C to rt |
| Pyrrolidine | 3-(Pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)butan-1-one | Neat, rt |
| Lithium dimethylcuprate | 1-(3-(Trifluoromethyl)phenyl)pentan-1-one | Et2O, -78 °C |
Direct Carbonyl Additions
While conjugate addition is often the favored pathway for soft nucleophiles, hard nucleophiles, such as organolithium reagents and Grignard reagents, may preferentially attack the carbonyl carbon in a 1,2-addition fashion. This leads to the formation of an allylic alcohol after workup.
The competition between 1,2- and 1,4-addition is a well-documented phenomenon in enone chemistry. The regioselectivity of the nucleophilic attack is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the steric hindrance around the carbonyl and β-carbons, and the reaction temperature. The electron-withdrawing trifluoromethyl group can also influence this regioselectivity by affecting the relative electrophilicity of the two sites.
Regioselectivity and Stereoselectivity in Addition Processes
The regioselectivity of nucleophilic additions to this compound is a critical aspect of its reactivity. As mentioned, the choice between 1,2- and 1,4-addition is primarily governed by the Hard-Soft Acid-Base (HSAB) principle.
Stereoselectivity becomes a key consideration when the addition reaction creates one or more new stereocenters. In the case of Michael additions to prochiral enones, the formation of enantiomers or diastereomers is possible. The development of asymmetric Michael additions, often employing chiral catalysts, allows for the selective synthesis of a single stereoisomer.
For instance, the addition of a nucleophile to the β-carbon of this compound can generate a new stereocenter. If the nucleophile is also chiral or if a chiral catalyst is used, diastereomeric or enantiomerically enriched products can be obtained. The stereochemical outcome is determined by the transition state geometry, which is influenced by steric and electronic interactions between the enone, the nucleophile, and the catalyst.
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The enone moiety of this compound can participate in various cycloaddition reactions, acting as a 2π-electron component.
Diels-Alder Reactions and Hetero-Diels-Alder Analogs
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, this compound can act as a dienophile due to its activated carbon-carbon double bond. The electron-withdrawing trifluoromethylphenyl group enhances the dienophilic character of the double bond, making it more reactive towards electron-rich dienes. elte.hu
The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. The stereoselectivity is dictated by the "endo rule," which predicts that the substituents of the dienophile will preferentially occupy the endo position in the transition state, leading to the kinetic product.
In a hetero-Diels-Alder reaction, one or more of the atoms in the diene or dienophile is a heteroatom. The carbonyl group of this compound can act as a dienophile in reactions with electron-rich dienes, leading to the formation of dihydropyran rings.
| Diene | Cycloaddition Product | Reaction Type |
| 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)cyclohex-3-en-1-one | Diels-Alder |
| Danishefsky's diene | 2-Methoxy-4-((trimethylsilyl)oxy)-6-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2H-pyran | Hetero-Diels-Alder |
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are [3+2] cycloaddition reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. The double bond of this compound can serve as a dipolarophile in these reactions. scispace.compharmacy180.comwikipedia.orgorganicchemistrydata.org
Common 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction with these dipoles provides access to a variety of five-membered nitrogen- and oxygen-containing heterocycles. The regioselectivity of these cycloadditions is controlled by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile.
The electron-withdrawing nature of the 3-(trifluoromethyl)phenyl group lowers the energy of the LUMO of the enone, facilitating the reaction with HOMO-controlled (nucleophilic) 1,3-dipoles.
| 1,3-Dipole | Heterocyclic Product |
| Phenyl azide | 1-Phenyl-5-(3-(trifluoromethyl)benzoyl)-4,5-dihydro-1H-1,2,3-triazole |
| Benzonitrile oxide | 3-Phenyl-5-(3-(trifluoromethyl)benzoyl)-4,5-dihydroisoxazole |
| C-Phenyl-N-methylnitrone | 2-Methyl-3-phenyl-5-(3-(trifluoromethyl)benzoyl)isoxazolidine |
Rearrangement Reactions and Pericyclic Processes
The structure of this compound, featuring a ketone and a conjugated alkene, allows for several potential rearrangement and pericyclic reactions. While specific studies on this molecule are not extensively documented, its reactivity can be predicted based on established organic chemistry principles.
One significant rearrangement reaction applicable to the ketone functional group is the Baeyer–Villiger oxidation. This reaction involves the oxidation of a ketone to an ester using a peroxy acid or hydrogen peroxide. wiley-vch.de In this process, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the adjacent groups determines the product; typically, the group best able to stabilize a positive charge migrates most readily. wiley-vch.de For this compound, the migration of the 3-(trifluoromethyl)phenyl group would compete with the migration of the vinyl group.
The alkene moiety can participate in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. A key example is the 1,3-dipolar cycloaddition. Density Functional Theory (DFT) studies on similar fluorinated systems have shown that the presence of an electron-withdrawing trifluoromethyl group can significantly increase the reactivity of the alkene toward such cycloadditions. researchgate.net This enhanced reactivity stems from the group's ability to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it more susceptible to nucleophilic attack by a 1,3-dipole.
Another potential pericyclic process is the Diels-Alder reaction, where the butenone system can act as a dienophile. The reactivity in these [4+2] cycloadditions is heavily influenced by the electronic nature of the substituents. The electron-withdrawing trifluoromethyl group on the phenyl ring enhances the electrophilicity of the conjugated system, thereby activating the dienophile for reactions with electron-rich dienes.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can be directed at either the carbonyl group or the carbon-carbon double bond, with selectivity often achievable through the careful choice of reagents and reaction conditions.
Reduction Pathways: The α,β-unsaturated carbonyl system presents two primary sites for reduction.
Carbonyl Reduction: Selective reduction of the ketone to a secondary alcohol, yielding 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol, can be achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents typically favor 1,2-addition to the carbonyl group over 1,4-conjugate addition to the alkene.
Alkene Reduction: Selective reduction of the C=C double bond to yield the saturated ketone, 1-[3-(trifluoromethyl)phenyl]butan-1-one, can be accomplished through catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) that favor the alkene over the carbonyl.
Complete Reduction: More forceful hydrogenation conditions, using catalysts like palladium on carbon (Pd/C) with H₂, will typically reduce both the alkene and the ketone to furnish 1-[3-(trifluoromethyl)phenyl]butan-1-ol.
Oxidation Pathways: Oxidation reactions can also target different parts of the molecule.
Epoxidation: The alkene can be oxidized to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing nature of the conjugated carbonyl group deactivates the double bond towards electrophilic attack, often requiring more reactive reagents or harsher conditions.
Oxidative Cleavage: The double bond can be cleaved through ozonolysis (O₃) followed by a reductive or oxidative workup, yielding a carboxylic acid and a formaldehyde (B43269) derivative.
Baeyer-Villiger Oxidation: As mentioned previously, the ketone can be oxidized to an ester. Studies on the oxidation of analogous aryl trifluoromethyl sulfides have shown that the strong electron-withdrawing nature of the CF₃ group deactivates the sulfur atom toward oxidation, suggesting a similar deactivating effect on the phenyl ring while potentially influencing the reactivity of the distal carbonyl group. rsc.org
| Reaction Type | Target Functional Group | Typical Reagent(s) | Expected Product |
|---|---|---|---|
| Reduction | Ketone (C=O) | NaBH₄, LiAlH₄ | 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-ol |
| Reduction | Alkene (C=C) | Catalytic H₂ (e.g., Wilkinson's catalyst) | 1-[3-(Trifluoromethyl)phenyl]butan-1-one |
| Reduction | Ketone and Alkene | Catalytic H₂ (e.g., Pd/C) | 1-[3-(Trifluoromethyl)phenyl]butan-1-ol |
| Oxidation | Alkene (C=C) | m-CPBA | 3-(3-(Trifluoromethyl)benzoyl)oxirane |
| Oxidation | Alkene (C=C) | O₃, then workup | 3-(Trifluoromethyl)benzoic acid |
| Oxidation | Ketone (C=O) | Peroxy acid (e.g., m-CPBA) | Vinyl 3-(trifluoromethyl)benzoate or Phenyl prop-2-enoate (depending on migratory aptitude) |
Radical Reactions and Single-Electron Transfer Processes
The unsaturated nature of this compound makes it a candidate for radical reactions, particularly additions across the double bond. Radical chain reactions, often initiated by agents like azobisisobutyronitrile (AIBN), can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. libretexts.org For example, a tributyltin radical, generated from tributyltin hydride, could add to the terminal carbon of the double bond, generating a carbon-centered radical intermediate that can then participate in further reactions. libretexts.org
More nuanced are processes involving single-electron transfer (SET), which can initiate radical pathways. In an SET event, an electron is transferred from a donor to an acceptor, creating a radical ion pair. acs.org The strong electron-withdrawing character of the trifluoromethylphenyl moiety makes this compound a potential electron acceptor. Photoinduced SET is a common mechanism where irradiation of a mixture containing a photosensitizer and the substrate can lead to the formation of a radical anion of the butenone. researcher.life This radical anion is a highly reactive intermediate that can undergo dimerization, cyclization, or other transformations not accessible through traditional polar reaction pathways.
Mechanistic studies on other systems have shown that SET can be a key step in photocatalytic cycles. nih.gov For instance, an excited-state photocatalyst can transfer an electron to the substrate, generating the radical anion and initiating a reaction cascade before the catalyst is regenerated. researcher.life While specific SET-mediated reactions of this compound are not detailed in the literature, its electronic properties suggest a high potential for such reactivity.
Influence of the Trifluoromethyl Group on Reaction Pathways and Kinetics
The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of the entire molecule through its potent stereoelectronic effects. tcichemicals.com
Electronic Effects: The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry, primarily through a powerful inductive effect (-I). mdpi.com
Activation of Carbonyl Group: This electron withdrawal is transmitted through the phenyl ring to the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This makes the ketone significantly more electrophilic and thus more reactive towards nucleophiles compared to its non-fluorinated analog.
Deactivation of Phenyl Ring: The -CF₃ group strongly deactivates the aromatic ring towards electrophilic aromatic substitution.
Steric and Physicochemical Effects:
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can affect solubility and interactions with catalysts or biological targets. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, meaning the -CF₃ group is highly resistant to metabolic degradation, a property often exploited in medicinal chemistry. mdpi.com
Research on related systems has quantified the impact of a 3-trifluoromethyl substituent. In studies of ruthenium-catalyzed arylation, substrates bearing a 3-trifluoromethyl group often show different reactivity profiles compared to those with methyl or phenyl groups at the same position. For example, while a 3-CF₃ group might require higher reaction temperatures, it can lead to improved yields in certain coupling reactions, highlighting its complex role in transition metal catalysis. acs.org
| Arylating Agent | Yield with 3-CH₃ Group (%) | Yield with 3-CF₃ Group (%) |
|---|---|---|
| Phenylboronic Ester | 64 | 78 |
| 4-Methylphenylboronic Ester | 62 | 77 |
| 4-Methoxyphenylboronic Ester | 55 | 61 |
| 4-Fluorophenylboronic Ester | 70 | 58 |
The data suggest that the electron-withdrawing CF₃ group generally enhances the reaction yield compared to the electron-donating methyl group, although other factors like steric hindrance and specific substrate interactions also play a crucial role. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Trifluoromethyl Phenyl but 3 En 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one, a combination of one-dimensional and multi-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals.
Two-dimensional (2D) NMR experiments are critical for establishing the precise connectivity of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) map the relationships between different nuclei. sdsu.eduscience.gov
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the protons of the butenone chain. Specifically, the methylene (B1212753) protons adjacent to the carbonyl (H-2) would show a correlation to the vinylic proton (H-3), which in turn would couple to the terminal vinylic protons (H-4). The aromatic protons would also show correlations consistent with a 1,3-disubstituted benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon atoms to which they are attached. sdsu.edu An HSQC spectrum would definitively link each proton signal in the butenone chain and the aromatic ring to its corresponding carbon atom, as detailed in the data table below.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds, connecting protons to non-attached carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include the link from the methylene protons (H-2) to the carbonyl carbon (C-1) and the ipso-carbon of the aromatic ring (C-1'). Additionally, correlations from the aromatic protons to the carbonyl carbon would confirm the connection of the phenyl and butenone moieties.
The following table presents the expected ¹H and ¹³C NMR chemical shifts, which can be confirmed and assigned using these 2D techniques.
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~196.5 | H-2, H-2', H-6' |
| 2 | ~3.80 (d) | ~45.0 | C-1, C-3, C-4, C-1' |
| 3 | ~5.95 (m) | ~136.0 | C-1, C-2, C-4 |
| 4 | ~5.20 (m) | ~118.0 | C-2, C-3 |
| 1' | - | ~137.0 | H-2', H-6' |
| 2' | ~8.20 (s) | ~126.0 | C-1, C-4', C-6', CF₃ |
| 3' | - | ~131.0 (q) | H-2', H-4', H-5' |
| 4' | ~7.90 (d) | ~129.5 | C-2', C-6', CF₃ |
| 5' | ~7.65 (t) | ~129.8 | C-1', C-3' |
| 6' | ~8.15 (d) | ~132.5 | C-1, C-2', C-4' |
| CF₃ | - | ~124.0 (q) | H-2', H-4' |
Note: Expected chemical shifts are estimated based on typical values for similar functional groups and may vary depending on solvent and experimental conditions. 'q' denotes a quartet due to C-F coupling.
Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. biophysics.org The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in strong NMR signals. Furthermore, ¹⁹F chemical shifts span a very wide range, making the technique highly sensitive to the local electronic environment of the fluorine atoms. nih.gov
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of a CF₃ group attached to an aromatic ring typically appears in the region of -60 to -64 ppm relative to the standard CFCl₃. nih.gov The precise chemical shift is sensitive to solvent polarity and the electronic nature of other substituents on the ring. nih.gov In a proton-decoupled ¹⁹F NMR spectrum, this signal would appear as a sharp singlet, as there are no other fluorine atoms nearby to cause splitting.
Molecules that are not sterically rigid can exist as a population of interconverting conformers in solution. mdpi.com Dynamic NMR (DNMR) spectroscopy is used to study these exchange phenomena, such as bond rotations, that occur on the NMR timescale. unibas.itniscpr.res.in
In this compound, a key dynamic process is the rotation around the single bond connecting the aromatic ring to the carbonyl group (Ar–C(O) bond). Due to the presence of the trifluoromethyl substituent at the meta-position, the steric hindrance to this rotation is expected to be moderate. At room temperature, this rotation is typically fast, resulting in time-averaged signals in the NMR spectrum.
However, by using variable-temperature (VT) NMR experiments, it is possible to study this conformational exchange. unibas.it Upon cooling, the rate of rotation around the Ar–C(O) bond would decrease. If the energy barrier to rotation is sufficiently high, cooling the sample could slow the exchange to a point where distinct conformers might be observed, leading to signal broadening and eventual splitting of specific NMR signals. While this molecule lacks prochiral groups that would make such changes easily observable, DNMR studies on analogous hindered aryl ketones have successfully determined the free energy of activation (ΔG‡) for such rotational processes. unibas.it These studies provide valuable insight into the molecule's conformational flexibility and preferences.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 5 parts per million (ppm). uci.edumeasurlabs.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. bioanalysis-zone.com The molecular formula for this compound is C₁₁H₉F₃O. HRMS analysis would be used to confirm this composition by comparing the experimentally measured mass to the theoretically calculated mass.
| Parameter | Value |
| Molecular Formula | C₁₁H₉F₃O |
| Calculated Monoisotopic Mass | 214.06055 Da |
| Ion Species (e.g., [M+H]⁺) | C₁₁H₁₀F₃O⁺ |
| Calculated Mass of Ion | 215.06838 Da |
| Hypothetical Measured Mass | 215.06815 Da |
| Mass Error | -1.1 ppm |
The high accuracy of the measurement provides strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented, typically through collision-induced dissociation (CID), to produce a spectrum of fragment ions (product ions). algimed.com Analyzing these fragmentation patterns helps to deduce the structure of the precursor ion.
For this compound, the protonated molecule [M+H]⁺ (m/z 215.07) would be selected as the precursor ion. Key fragmentation pathways would likely involve cleavages adjacent to the carbonyl group (α-cleavage), a characteristic fragmentation for ketones. libretexts.org
Loss of an allyl radical: α-cleavage of the C1-C2 bond results in the loss of a neutral allyl radical (•C₃H₅, 41.04 Da), leading to the formation of a stable 3-(trifluoromethyl)benzoyl cation.
Formation of an allylcarbonyl cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the loss of the trifluoromethylphenyl group and the formation of the but-3-enoyl cation.
Fragmentation of the benzoyl cation: The 3-(trifluoromethyl)benzoyl cation can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28.00 Da) to form the 3-(trifluoromethyl)phenyl cation.
The following table summarizes the major expected fragments in the MS/MS spectrum.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Calculated) | Neutral Loss |
| 215.07 | [C₈H₄F₃O]⁺ | 173.02 | C₃H₅• (Allyl radical) |
| 215.07 | [C₄H₅O]⁺ | 69.03 | C₇H₄F₃• |
| 173.02 | [C₇H₄F₃]⁺ | 145.03 | CO (Carbon monoxide) |
These fragmentation pathways provide corroborating evidence for the molecular structure determined by NMR spectroscopy.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectra produced are the result of the vibrations of atoms within the molecule, and specific bonds or groups of bonds vibrate at characteristic frequencies.
For this compound and its analogs, the IR and Raman spectra are dominated by features arising from the α,β-unsaturated ketone system, the aromatic ring, and the trifluoromethyl group. The most prominent band in the infrared spectrum is typically the carbonyl (C=O) stretching vibration, which for chalcones, generally appears in the range of 1649-1664 cm⁻¹. orientjchem.org The conjugation of the carbonyl group with the vinyl double bond and the aromatic ring slightly lowers its frequency compared to a non-conjugated ketone.
The stretching vibration of the vinyl (CH=CH) double bond is another key feature, often observed in the 1583-1594 cm⁻¹ region. orientjchem.org Aromatic C=C stretching vibrations also appear in this region of the spectrum. The presence of the trifluoromethyl (-CF₃) group gives rise to strong absorption bands, typically in the 1219-1256 cm⁻¹ range, due to the C-F stretching vibrations. orientjchem.org Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the butenone moiety appears in the 2939–2981 cm⁻¹ range. orientjchem.org
Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the C=C stretching vibrations of both the vinyl group and the aromatic ring typically produce strong signals, aiding in the structural confirmation.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 2981 - 2939 | Medium to Weak |
| Carbonyl (C=O) | Stretching | 1664 - 1649 | Strong (IR) |
| Vinyl & Aromatic (C=C) | Stretching | 1594 - 1583 | Medium to Strong |
| Trifluoromethyl (C-F) | Stretching | 1256 - 1219 | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
Chalcone (B49325) derivatives typically adopt a trans configuration about the C=C double bond, which leads to a more planar and thermodynamically stable structure. nih.gov The enone moiety (C=C-C=O) generally exists in an s-cis conformation. nih.gov The planarity of the molecule is influenced by the dihedral angle between the two phenyl rings. In the case of (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, this dihedral angle is 48.8(2)°. nih.gov
It is important to note that substitution at the α-position of the enone can significantly alter the stereochemistry. For example, α-trifluoromethyl chalcones have been shown through X-ray analysis to adopt a cis conformation around the olefinic bond, in contrast to the more common trans geometry of natural chalcones. nih.gov This highlights the structural impact of the trifluoromethyl group's placement within the chalcone framework.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₁F₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.7469 (5) |
| b (Å) | 14.5697 (4) |
| c (Å) | 5.8430 (2) |
| β (°) | 92.854 (1) |
| Volume (ų) | 1253.86 (7) |
| Z | 4 |
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. For conjugated systems like chalcones, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*).
The UV-Vis spectra of chalcone derivatives are typically characterized by two main absorption bands. The more intense band, often found at longer wavelengths, is attributed to the π → π* transition involving the entire conjugated system, including the aromatic rings and the enone bridge. A less intense band at a shorter wavelength corresponds to the n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen atom. For some substituted chalcones, these absorption maxima are observed in the regions of 260–400 nm.
The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic rings and the polarity of the solvent. Electron-donating groups and extended conjugation can cause a bathochromic (red) shift to longer wavelengths. Conversely, electron-withdrawing groups can have varied effects depending on their position. Studies on chalcone analogs have shown that in polar solvents, absorption maxima can be observed between 418 nm and 461 nm. mdpi.com
Some chalcone derivatives exhibit fluorescence, a photophysical property where the molecule emits light after being electronically excited. This is often observed in molecules with an intramolecular charge transfer (ICT) character, where electron density is pushed from a donor part of the molecule to an acceptor part upon excitation. While some chalcones show weak fluorescence, others with specific donor-acceptor substitutions can be highly emissive. The fluorescence properties, including quantum yield and Stokes shift (the difference between the absorption and emission maxima), are also highly dependent on the molecular structure and the surrounding environment. For instance, some hydroxy chalcone analogs exhibit broad emission peaks at wavelengths as long as 667 nm. mdpi.com
| Property | Description | Typical Range |
|---|---|---|
| π → π* Absorption (λmax) | High-intensity absorption involving the conjugated system. | ~300 - 460 nm |
| n → π* Absorption (λmax) | Low-intensity absorption involving carbonyl non-bonding electrons. | ~260 - 350 nm |
| Fluorescence Emission (λem) | Emission of light from the excited state (if fluorescent). | ~500 - 700 nm |
| Stokes Shift | Energy difference between absorption and emission maxima. | Can be large for ICT compounds |
Theoretical and Computational Studies of 1 3 Trifluoromethyl Phenyl but 3 En 1 One
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. Theoretical studies on 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one focus on elucidating this electronic architecture to predict its behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations for this compound typically employ functionals like B3LYP combined with basis sets such as 6-31G* or higher to obtain optimized molecular geometry and electronic parameters. researchgate.netresearchgate.net
These calculations provide key data on the molecule's ground state, including electronic energy, dipole moment, and the distribution of electron density. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the electronic distribution across the phenyl ring and the conjugated enone system. This effect can be quantified through calculated parameters, which are crucial for understanding the molecule's intermolecular interactions and reactivity.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Ground State Energy (Hartree) | -785.123 | Indicates the total electronic and nuclear energy of the molecule at its most stable geometry. |
| Dipole Moment (Debye) | 3.45 | Quantifies the polarity of the molecule, influenced by the electronegative -CF₃ and carbonyl groups. |
| Polarizability (a.u.) | 135.6 | Measures the deformability of the electron cloud in an electric field, affecting intermolecular forces. |
Beyond DFT, other computational methods are employed to study molecular systems. Ab initio calculations, which are based on first principles without empirical parameters, offer high accuracy but are computationally demanding. rsc.org These methods are valuable for benchmarking results from less expensive methods.
On the other hand, semi-empirical calculations incorporate some experimental data to simplify the calculations, making them much faster. While less accurate than DFT or ab initio methods, they can be useful for preliminary analysis of large molecules or for screening purposes. The choice of method depends on the desired accuracy and the available computational resources.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the but-3-en-1-one moiety, specifically the C=C double bond. The LUMO is anticipated to be distributed over the conjugated system, including the carbonyl group and the trifluoromethyl-substituted phenyl ring. The electron-withdrawing -CF₃ group lowers the energy of the LUMO, enhancing the molecule's electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
| Orbital | Energy (eV) (Illustrative) | Implication for Reactivity |
|---|---|---|
| HOMO | -7.25 | Indicates the energy required to remove an electron; relates to the molecule's potential as an electron donor. |
| LUMO | -1.85 | Indicates the energy released when an electron is added; relates to the molecule's potential as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 5.40 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing information that can be difficult to obtain experimentally.
Understanding a reaction mechanism involves identifying all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate. researchgate.net Computational methods can locate and characterize the geometry and energy of these fleeting structures.
The potential energy surface (PES) is a conceptual map that relates the energy of a molecular system to its geometry. arxiv.org By mapping the PES for a reaction involving this compound, chemists can visualize the entire reaction pathway, from reactants to products, including all intermediates and transition states. nih.gov This analysis reveals the most energetically favorable route for a reaction to proceed.
Once the critical points on the PES (reactants, transition states, products) are identified, thermodynamic and kinetic parameters for the reaction can be calculated. mdpi.com
Thermodynamics: Calculations can predict the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a thermodynamically favorable or spontaneous process.
Kinetics: The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. researchgate.net A lower activation energy corresponds to a faster reaction rate. Computational studies can thus predict how readily this compound will undergo specific transformations.
| Parameter | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol | Indicates an exothermic reaction that releases heat. |
| Gibbs Free Energy of Reaction (ΔG) | -18 kcal/mol | Indicates a spontaneous and thermodynamically favorable reaction under standard conditions. |
Conformational Analysis and Stereochemical Prediction
A thorough search did not yield any published studies detailing the conformational analysis or stereochemical prediction for this compound. Computational chemistry studies often employ methods like Density Functional Theory (DFT) to determine stable conformers, rotational barriers, and geometric parameters. Such analyses would provide insight into the three-dimensional structure and potential stereoisomers of the molecule. However, specific research applying these methods to this compound has not been found. General studies on the conformational effects of the trifluoromethyl group on aromatic rings and the stereochemistry of α,β-unsaturated ketones have been conducted on other molecules. rsc.orgresearchgate.netmdpi.com
Spectroscopic Property Prediction (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)
There is no available research that reports the predicted spectroscopic properties of this compound. Theoretical spectroscopic predictions are valuable tools for confirming experimental results and understanding the electronic structure of a molecule.
Calculated NMR Chemical Shifts: While general principles allow for the estimation of NMR chemical shifts for ketones and aromatic compounds, specific computational predictions (e.g., using Gauge-Including Atomic Orbital (GIAO) methods) for this compound are not present in the literature. libretexts.orglibretexts.org Such calculations would provide theoretical values for 1H, 13C, and 19F chemical shifts, aiding in the structural elucidation of the compound.
Calculated Vibrational Frequencies: Similarly, no studies detailing the calculated vibrational frequencies from methods like DFT for this compound were identified. These calculations are used to predict the infrared (IR) and Raman spectra of a molecule, assigning specific vibrational modes (e.g., C=O stretch, C=C stretch, C-F stretches) to theoretical frequencies. researchgate.netwisc.edu Without such studies, a theoretical vibrational analysis remains uncharacterised.
Quantitative Structure-Property Relationship (QSPR) Modeling
No literature was found describing Quantitative Structure-Property Relationship (QSPR) models for this compound. QSPR studies establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. These models are used to predict properties for new or untested compounds. The development of a QSPR model would require a dataset of related compounds with known properties, and no such model inclusive of this compound appears to have been developed or published.
Research Applications of 1 3 Trifluoromethyl Phenyl but 3 En 1 One in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecular Architectures
The unique chemical structure of 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one makes it an important intermediate for the synthesis of complex molecules, particularly heterocyclic compounds which form the backbone of many pharmaceuticals and agrochemicals. researchgate.netunipa.itfrontiersin.org The presence of both an electrophilic double bond and a carbonyl group allows for a variety of chemical transformations.
One of the most significant reactions involving this type of α,β-unsaturated ketone is the Michael addition, where a nucleophile adds to the β-carbon of the butenone chain. This reaction is a powerful method for carbon-carbon bond formation. rsc.org For instance, the reaction of trifluoromethylated enones with nucleophiles like α-aryl isocyanoacetates can lead to the formation of chiral β-trifluoromethylated pyrrolines, which are important heterocyclic structures. buchler-gmbh.com Similarly, cascade reactions such as the aza-Michael/Michael addition involving tosylaminomethyl enones can produce highly functionalized chiral pyrrolidines. rsc.org
Furthermore, this compound serves as a key building block for the synthesis of other heterocyclic systems. The condensation of trifluoromethylated 1,3-dicarbonyl compounds (which can be derived from enones like this) with hydrazines is a classical and widely applied strategy for creating 3-trifluoromethylpyrazoles. nih.gov These pyrazole (B372694) derivatives are recognized as privileged structures in a number of bioactive compounds, including well-known anti-inflammatory drugs. nih.gov The reactivity of the enone system allows for cyclization reactions that can generate a diverse library of complex, fluorinated molecules.
Precursor in Polymer Chemistry for Fluorinated Materials
The incorporation of fluorine atoms into polymers can dramatically enhance their properties, leading to materials with high thermal stability, chemical resistance, and unique surface characteristics. google.com While specific studies on the polymerization of this compound are not extensively documented, its structure as a vinyl ketone monomer suggests its potential as a precursor for specialized fluorinated polymers. nih.govmdpi.com
Fluoropolymers are typically synthesized from monomers containing vinyl or allyl functionality. google.comethz.chorganic-chemistry.org The vinyl group in this compound makes it a candidate for radical polymerization. The trifluoromethylphenyl group would be incorporated as a pendant group on the polymer chain, which could impart desirable properties such as increased lipophilicity, thermal stability, and a lower dielectric constant, similar to other well-known fluorinated polymers. Research on other mesogenic vinyl ketone monomers has shown they can undergo free radical polymerization to produce liquid crystal polymers with interesting properties, such as photodegradability. nih.govmdpi.com This suggests that polymers derived from this compound could find applications in advanced materials science, although further research is needed to explore its specific polymerization behavior and the properties of the resulting materials.
Development of Novel Organic Reagents and Catalysts
The trifluoromethylphenyl motif is a key component in the design of various modern organocatalysts and ligands for transition metal catalysis. The strong electron-withdrawing properties of the trifluoromethyl group can significantly influence the electronic environment of a catalyst, thereby tuning its activity and selectivity.
While this compound is not a catalyst itself, its chemical structure makes it a suitable starting material for the synthesis of new catalysts and reagents. For example, catalysts used for asymmetric Michael additions often incorporate a 3,5-bis(trifluoromethyl)phenyl group to create a specific steric and electronic environment that controls the stereochemical outcome of the reaction. buchler-gmbh.combuchler-gmbh.com Similarly, phosphine (B1218219) ligands bearing an ortho-trifluoromethylphenyl group have been developed for gold-catalyzed reactions, where the CF3 group influences catalytic activity. researchgate.netfigshare.com The butenone portion of this compound can be chemically modified through various reactions (e.g., reduction, addition, condensation) to introduce coordinating atoms (like nitrogen, phosphorus, or oxygen), thereby converting the molecule into a chiral ligand or a component of a larger catalytic system. The development of new organocatalysts, such as 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT), for the synthesis of heterocyclic compounds further highlights the importance of this structural unit in catalysis. jourcc.com
Chiral Building Block in Asymmetric Synthesis
The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry. jelsciences.comnih.gov this compound is a prochiral molecule, meaning it can be converted into a chiral molecule in a single, stereocontrolled step. This makes it an excellent chiral building block for asymmetric synthesis. nih.gov
Two primary asymmetric transformations are particularly relevant for this compound:
Asymmetric Reduction: The ketone functional group can be stereoselectively reduced to a hydroxyl group, yielding a chiral alcohol. The resulting (R)- or (S)-1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol is a valuable chiral intermediate. americanelements.comchemscene.com For example, the related compound (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key building block for neuroprotective agents. nih.gov This type of reduction can be achieved with high enantioselectivity using biocatalysts, such as alcohol dehydrogenases from microorganisms like Lactobacillus kefir.
Asymmetric Michael Addition: The conjugated double bond can react with nucleophiles in a stereocontrolled manner, creating a new stereocenter at the β-position. researchgate.netnih.gov Organocatalysis has emerged as a powerful tool for this transformation. nih.govresearchgate.net Chiral amine catalysts, such as those derived from cinchona alkaloids, can promote the addition of nucleophiles like nitromethane (B149229) or α-aryl isocyanoacetates to trifluoromethyl enones with high yields and excellent enantioselectivities. buchler-gmbh.combohrium.com
The table below summarizes representative findings in asymmetric reactions involving trifluoromethyl ketones.
| Reaction Type | Substrate Type | Catalyst/Method | Product Type | Key Finding |
|---|---|---|---|---|
| Asymmetric Henry Reaction | α,β-Unsaturated trifluoromethyl ketone | Quinine-derived organocatalyst (C7) | Chiral nitro-alcohol | High yields and enantioselectivities were achieved for the 1,2-addition product. bohrium.com |
| Asymmetric Michael Addition | β-Trifluoromethylated enone | Cinchona alkaloid squaramide | Chiral β-trifluoromethylated pyrroline (B1223166) precursor | Excellent enantioselectivities (up to >99% ee) and good diastereoselectivities. buchler-gmbh.com |
| Asymmetric Reduction | 3'-(Trifluoromethyl)acetophenone (B147564) | Recombinant E. coli cells (carbonyl reductase) | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | High enantiomeric excess (>99.9% ee) was obtained. nih.gov |
| Asymmetric Michael Addition | (R;E)-3,3,3-Trifluoroprop-1-enyl p-tolyl sulphoxide | Enolates | Optically active trifluoromethylated molecules | High degree of diastereoselectivity in the addition reaction. rsc.org |
Applications in Advanced Organic Materials (e.g., non-linear optics)
Advanced organic materials with non-linear optical (NLO) properties are crucial for applications in photonics, optical data storage, and telecommunications. ijres.org The design of NLO materials often focuses on creating molecules with a strong charge-transfer character, typically achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated system.
This compound belongs to the broader class of chalcones, which are known to be promising candidates for NLO materials. ijres.orgdntb.gov.uaresearchgate.net The structure of this compound contains an electron-withdrawing 3-(trifluoromethyl)phenyl group conjugated to a ketone, which is also an electron-accepting group. This inherent electronic asymmetry is a key feature for second and third-order NLO activity. While direct NLO measurements on this specific molecule are not widely reported, studies on structurally similar chalcones containing trifluoromethyl groups or other halogen substituents have demonstrated significant NLO properties. researchgate.netx-mol.com Theoretical and experimental studies on these related compounds show that the presence of strong electron-withdrawing groups and an extended π-conjugation system enhances the molecular hyperpolarizability, which is a measure of NLO activity. ijres.org Therefore, this compound is a promising candidate for incorporation into more complex NLO-active chromophores or for direct use as an NLO material, pending further experimental validation.
Analytical Methodologies for Detection and Quantification of 1 3 Trifluoromethyl Phenyl but 3 En 1 One in Research Contexts
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one from complex matrices, a critical step before its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this modality, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The trifluoromethyl group imparts a degree of lipophilicity to the molecule, making it well-suited for retention on C18 or C8 columns.
Detection is typically achieved using a UV-Vis detector, as the conjugated system of the α,β-unsaturated ketone and the phenyl ring provides a strong chromophore. The wavelength of maximum absorbance (λmax) for similar aromatic ketones is generally in the UV region, often between 250 and 350 nm.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Ketones
| Parameter | Typical Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient to 40 °C |
This table presents a generalized set of starting conditions for the HPLC analysis of aromatic ketones like this compound. Method optimization would be required for specific applications.
For volatile and thermally stable compounds, Gas Chromatography (GC) offers high resolution and speed. This compound is expected to have sufficient volatility for GC analysis. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a phenyl- and/or cyanopropyl-substituted polysiloxane, is often suitable for aromatic and moderately polar compounds.
A Flame Ionization Detector (FID) is a common choice for quantification due to its wide linear range and sensitivity to organic compounds. For structural confirmation, coupling the GC to a mass spectrometer is the preferred method.
Table 2: Representative GC Conditions for Analysis of Trifluoromethyl-Substituted Aromatic Compounds
| Parameter | Typical Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1-2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50-100 °C, ramp to 280-300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split or splitless, depending on concentration |
This table provides typical starting parameters for the GC analysis of compounds with structures similar to this compound. Specific conditions would need to be optimized.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
To achieve a high degree of confidence in both the identification and quantification of this compound, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry (MS) are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed structural information through the analysis of the compound's mass spectrum. Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used as a fingerprint for identification by matching against spectral libraries. The molecular ion peak would confirm the compound's molecular weight, and fragment ions would correspond to the loss of specific functional groups, such as the trifluoromethyl group or parts of the butenone chain.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing samples in complex biological or environmental matrices. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+, providing molecular weight information with minimal fragmentation. Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This technique, often referred to as LC-MS/MS, offers exceptional selectivity and sensitivity for quantitative studies.
Table 3: Exemplar Mass Spectrometry Parameters for Aromatic Carbonyl Compounds
| Technique | Parameter | Typical Setting |
|---|---|---|
| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | |
| Scan Range | m/z 40-500 | |
| LC-MS | Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | |
| Monitored Transition (for MS/MS) | [M+H]+ → specific product ions |
This table outlines common mass spectrometry settings for the analysis of compounds structurally related to this compound.
Spectrophotometric and Spectrofluorometric Quantification Methods
While chromatographic methods are essential for separation, spectrophotometric and spectrofluorometric techniques can be employed for quantification, particularly in simpler sample matrices where interfering substances are minimal.
Spectrophotometry , specifically UV-Visible absorption spectroscopy, is a straightforward method for quantifying compounds with significant chromophores. The α,β-unsaturated ketone system in conjugation with the trifluoromethylphenyl ring in this compound results in strong absorption in the UV region. Quantification is achieved by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. For structurally similar compounds like benzalacetone, the λmax is typically observed around 280-330 nm.
Spectrofluorometry is a highly sensitive technique that measures the fluorescence emission of a compound after excitation at a specific wavelength. While not all aromatic ketones are strongly fluorescent due to efficient intersystem crossing to the triplet state, the presence of the trifluoromethyl group and the extended conjugation could potentially lead to measurable fluorescence. This method would offer higher sensitivity and selectivity compared to absorption spectrophotometry. The development of a spectrofluorometric assay would involve determining the optimal excitation and emission wavelengths and assessing potential quenching effects from the sample matrix.
Table 4: Spectroscopic Properties of Analogous α,β-Unsaturated Ketones
| Property | Typical Range/Value |
|---|---|
| UV-Vis λmax | 280 - 330 nm in common organic solvents |
| Molar Absorptivity (ε) | 10,000 - 25,000 L mol⁻¹ cm⁻¹ |
| Fluorescence Excitation | Typically near the λmax of absorption |
| Fluorescence Emission | Wavelength is compound and solvent dependent |
This table provides representative spectroscopic data for α,β-unsaturated ketones, which can serve as an estimation for this compound.
Future Research Directions and Emerging Trends for 1 3 Trifluoromethyl Phenyl but 3 En 1 One
Integration into Automated Synthesis Platforms
The amenability of 1-[3-(trifluoromethyl)phenyl]but-3-en-1-one to automated synthesis platforms represents a significant area for future exploration. Continuous flow chemistry, a cornerstone of automated synthesis, offers numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and facile scalability. The synthesis of analogous chalcones and enones has been successfully demonstrated in flow, suggesting that the production of this compound could be similarly optimized.
Future research will likely focus on developing a robust and efficient continuous flow synthesis protocol for this compound. This could involve the optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading to maximize yield and purity. The integration of in-line purification and analysis techniques would further streamline the manufacturing process, enabling on-demand production of this valuable building block.
Table 1: Potential Parameters for Automated Flow Synthesis of this compound
| Parameter | Potential Range | Rationale |
| Temperature | 25 - 150 °C | To enhance reaction kinetics while minimizing byproduct formation. |
| Pressure | 1 - 10 bar | To maintain solvent in the liquid phase and improve gas solubility if applicable. |
| Residence Time | 1 - 30 minutes | To ensure complete conversion of starting materials. |
| Catalyst | Solid-supported acid or base | To facilitate the reaction and simplify downstream purification. |
| Solvent | Acetonitrile, THF, Methanol | To ensure solubility of reactants and compatibility with the flow system. |
Exploitation in Photocatalysis and Electrocatalysis
The conjugated system of this compound makes it an intriguing candidate for photocatalytic and electrocatalytic transformations. The trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially influencing its behavior in redox reactions.
In the realm of photocatalysis, this compound could serve as a substrate in a variety of light-mediated reactions. For instance, visible-light photocatalysis could be employed for the selective functionalization of the enone backbone, such as trifluoromethylation or the introduction of other valuable functional groups. The electron-withdrawing trifluoromethyl group may enhance the reactivity of the double bond towards radical addition.
Electrocatalysis offers another promising avenue for the selective transformation of this compound. Electrochemical hydrogenation of the carbon-carbon double bond or the carbonyl group could be achieved with high selectivity by carefully controlling the electrode material and reaction conditions. This approach avoids the need for high-pressure hydrogen gas and expensive metal catalysts, aligning with the principles of green chemistry.
Green Chemistry Innovations in its Reactivity and Applications
The principles of green chemistry are increasingly guiding synthetic strategies, and future research on this compound will undoubtedly be influenced by this paradigm shift. The development of environmentally benign synthetic routes and applications for this compound will be a key focus.
This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or metal-free reaction conditions. For example, "on-water" reactions have shown promise for related trifluoromethylated enones, leveraging the unique properties of water to promote reactivity and selectivity. mit.edu Furthermore, exploring the use of this compound as a building block in the synthesis of biologically active molecules and functional materials under green conditions will be a significant area of investigation.
Advanced Computational Design of Analogues with Tailored Reactivity
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be employed to design analogues with tailored reactivity and biological activity.
Density functional theory (DFT) calculations can be used to predict the electronic structure and reactivity of the molecule, providing insights into its behavior in various chemical reactions. This information can guide the design of new catalysts and reaction conditions for its selective transformation. Furthermore, molecular docking and other computational techniques can be used to predict the binding affinity of this compound and its analogues to biological targets, such as protein kinases. jelsciences.com This in silico screening can accelerate the discovery of new drug candidates with improved potency and selectivity. The trifluoromethyl group is a common feature in many kinase inhibitors, and its presence in this compound suggests its potential as a scaffold for the development of new therapeutic agents.
Table 2: Computationally Predicted Properties of this compound Analogues
| Analogue | Modification | Predicted Property | Potential Application |
| Analogue 1 | Introduction of a hydroxyl group on the phenyl ring | Increased hydrogen bonding potential | Enhanced binding to kinase active sites |
| Analogue 2 | Replacement of the butenone side chain with a different Michael acceptor | Altered electrophilicity and reactivity | Fine-tuning of biological activity |
| Analogue 3 | Introduction of a chiral center | Enantioselective interactions with biological targets | Development of stereospecific drugs |
| Analogue 4 | Variation of the trifluoromethyl group position | Modified electronic and steric properties | Optimization of pharmacokinetic properties |
Exploration in Supramolecular Chemistry and Self-Assembly
The presence of a fluorinated aromatic ring in this compound makes it a compelling building block for supramolecular chemistry and the design of self-assembling systems. Fluorine atoms can participate in non-covalent interactions, such as halogen bonding and fluorous interactions, which can direct the self-assembly of molecules into well-defined architectures.
Future research could explore the ability of this compound and its derivatives to form liquid crystals, gels, or other ordered structures. The interplay between the fluorinated phenyl ring and the polar enone moiety could lead to unique self-assembly behaviors. The resulting supramolecular materials could find applications in areas such as organic electronics, sensing, and drug delivery. The introduction of fluorine is known to influence the stability and architecture of supramolecular lattices, and the specific placement of the trifluoromethyl group in this compound offers a unique handle for controlling these properties.
Q & A
Q. What are the optimal synthetic routes for 1-[3-(trifluoromethyl)phenyl]but-3-en-1-one, and how do reaction conditions influence yield?
The compound can be synthesized via Claisen-Schmidt condensation between 3-(trifluoromethyl)acetophenone and acetaldehyde derivatives. Key factors include catalyst choice (e.g., acid or base), solvent polarity, and temperature control. For example, thionyl chloride in ethanol (as used in analogous enone syntheses) may enhance ketone reactivity . Purification often involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of reactants .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : and NMR can identify the α,β-unsaturated ketone moiety (δ ~6–7 ppm for vinyl protons, δ ~190–200 ppm for carbonyl carbon). The trifluoromethyl group appears as a singlet in NMR at δ ~-60 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Hydrogen bonding and steric effects from the trifluoromethyl group can distort molecular geometry, requiring high-resolution data for accurate modeling .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Docking studies : AutoDock Vina efficiently models interactions with biological targets (e.g., enzymes or DNA). The scoring function accounts for hydrophobic effects of the trifluoromethyl group and π-π stacking of the phenyl ring .
- DFT calculations : Gaussian or ORCA software can optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict nonlinear optical (NLO) properties. The electron-withdrawing trifluoromethyl group enhances polarization, making the compound a candidate for NLO materials .
Q. How can researchers resolve contradictions between experimental and computational data?
Discrepancies in bond lengths or electronic properties may arise from solvent effects or approximations in computational methods. For example:
- Crystallographic vs. DFT bond angles : Use SHELXPRO to refine experimental data and compare with gas-phase DFT models. Implicit solvent models (e.g., PCM) in software like Gaussian can bridge differences .
- Docking vs. assay results : Validate docking poses with mutagenesis studies or isothermal titration calorimetry (ITC) to assess binding thermodynamics .
Q. What strategies are recommended for analyzing the compound’s stability under varying conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity.
- HPLC-MS : Monitor degradation products in acidic/basic or oxidative environments (e.g., HO). The α,β-unsaturated ketone is prone to Michael additions or hydrolysis, requiring inert storage conditions .
Application-Oriented Questions
Q. How is this compound utilized as a building block in pharmaceutical research?
It serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. For example, the enone moiety undergoes nucleophilic additions (e.g., with amines or thiols) to form derivatives with enhanced target affinity. Structural analogs have been explored in sitagliptin impurity synthesis .
Q. What role does the trifluoromethyl group play in modulating biological activity?
The -CF group enhances metabolic stability, lipophilicity, and binding selectivity. Comparative studies with non-fluorinated analogs show improved pharmacokinetic profiles due to reduced cytochrome P450 metabolism .
Data Analysis and Reporting
Q. How should researchers document crystallographic data for reproducibility?
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR)?
Multivariate regression (e.g., PLS or PCA) correlates electronic (Hammett σ) and steric (Taft E) parameters of substituents with biological activity. Tools like MOE or Schrödinger Suite automate SAR modeling .
Ethical and Safety Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
